Product packaging for 2,4-Dimethylacetophenone(Cat. No.:CAS No. 89-74-7)

2,4-Dimethylacetophenone

Cat. No.: B1329390
CAS No.: 89-74-7
M. Wt: 148.20 g/mol
InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
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Description

Contextualization within Acetophenone (B1666503) Derivatives Research

Acetophenone and its derivatives are a class of ketones that are fundamental in organic chemistry. mdpi.com These compounds are characterized by an acetyl group (a carbonyl group bonded to a methyl group) attached to a phenyl ring. Substituted acetophenones, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups, are of particular interest. wisdomlib.org

Research into acetophenone derivatives is extensive due to their role as precursors and starting materials in the synthesis of a wide array of more complex molecules, including pyrazole (B372694) derivatives, chalcones, and chromones. wisdomlib.org The nature and position of the substituent on the acetophenone structure can dramatically alter the compound's physical properties, reactivity, and biological activity. rsc.org For instance, the presence of substituents can affect the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition reactions. ncert.nic.in The study of these derivatives, including 2',4'-Dimethylacetophenone, provides insights into structure-activity relationships and reaction mechanisms. rsc.orgacs.org

Significance of Dimethyl-Substituted Acetophenones in Organic Synthesis and Biological Studies

The presence of dimethyl groups on the acetophenone ring, as in 2',4'-Dimethylacetophenone, has specific implications for its use in organic synthesis and its biological profile. In synthesis, the methyl groups influence the electronic and steric environment of the molecule. For example, studies on 4-X-2,6-dimethylacetophenones have shown that steric hindrance can inhibit conjugation between substituents on the ring and the carbonyl group, affecting the compound's basicity and reactivity. rsc.org Dimethyl-substituted acetophenones are key intermediates in the preparation of various organic compounds, including pharmaceuticals and fragrances. solubilityofthings.comnih.gov

In the realm of biological studies, substituted acetophenones have demonstrated a range of activities. Various derivatives have been investigated for their potential as agrochemicals, such as herbicides and nematicides. mdpi.com For example, 2,4-dichloroacetophenone has shown potent nematicidal activity. mdpi.com While research on the specific biological roles of 2',4'-Dimethylacetophenone is ongoing, its classification as an endogenous metabolite suggests it plays a part in biological processes. medchemexpress.com The study of such compounds contributes to the development of new agrochemicals and provides a basis for drug research and development. mdpi.com

Overview of Key Research Domains for 2',4'-Dimethylacetophenone

The distinct properties of 2',4'-Dimethylacetophenone make it a subject of interest in several key research domains:

Organic Synthesis: It serves as a versatile building block for creating more complex molecules. solubilityofthings.comcymitquimica.com It undergoes various reactions such as oxidation to form carboxylic acids and reduction to yield alcohols, making it a useful intermediate in multi-step syntheses.

Flavor and Fragrance Chemistry: Due to its pleasant aroma, 2',4'-Dimethylacetophenone is utilized in the formulation of fragrances, particularly for soap, detergents, and room sprays, often to create mimosa, clover, or new-mown hay scents. chemicalbook.comchemicalbook.com It is also used to a lesser extent in flavor compositions for products like imitation grape and vanilla. chemicalbook.com

Analytical Chemistry: This compound is employed as a research chemical for specific analytical applications. For instance, it has been used in gas chromatography to detect aldosterone (B195564) aroma in tobacco products. chemicalbook.comchemicalbook.com

Medicinal and Agrochemical Research: As a substituted acetophenone, it is part of a class of compounds investigated for potential biological activities. mdpi.com Its structural framework is relevant in medicinal chemistry for designing new compounds and in developing potential agrochemicals. solubilityofthings.commdpi.com

Table 1: Physical and Chemical Properties of 2',4'-Dimethylacetophenone

Property Value
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol nih.govsigmaaldrich.com
IUPAC Name 1-(2,4-dimethylphenyl)ethanone nih.gov
CAS Number 89-74-7 nih.govsigmaaldrich.com
Appearance Colorless to slightly yellow oily liquid nih.gov
Odor Sweet, floral, woody, minty nih.govchemicalbook.com
Boiling Point 117-118 °C at 18 mmHg chemicalbook.comsigmaaldrich.com
Density 0.997 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index 1.532-1.536 at 20 °C nih.govchemicalbook.com
Solubility Insoluble in water; soluble in organic solvents and oils solubilityofthings.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1329390 2,4-Dimethylacetophenone CAS No. 89-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanone
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InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
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InChI Key

HSDSKVWQTONQBJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C
Source PubChem
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID9058997
Record name 1-(2,4-Dimethylphenyl)ethanone
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Molecular Weight

148.20 g/mol
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Physical Description

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 118.00 °C. @ 18.00 mm Hg
Record name 2',4'-Dimethylacetophenone
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,4-Dimethylacetophenone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.993-0.999
Record name 2,4-Dimethylacetophenone
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CAS No.

89-74-7
Record name 2′,4′-Dimethylacetophenone
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Record name 2,4-Dimethylacetophenone
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Record name 2',4'-Dimethylacetophenone
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Record name Ethanone, 1-(2,4-dimethylphenyl)-
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Record name 1-(2,4-Dimethylphenyl)ethanone
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Record name 2',4'-dimethylacetophenone
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Record name 2',4'-DIMETHYLACETOPHENONE
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Record name 2',4'-Dimethylacetophenone
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Synthetic Methodologies and Reaction Pathways of 2 ,4 Dimethylacetophenone

Established Synthetic Routes and Mechanistic Investigations

The synthesis of 2',4'-dimethylacetophenone is predominantly achieved through well-established methods, primarily the Friedel-Crafts acylation. This section delves into the specifics of this reaction and other synthetic alternatives.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, is a primary method for producing aryl ketones. sigmaaldrich.commasterorganicchemistry.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.comorganic-chemistry.org

The synthesis of 2',4'-dimethylacetophenone specifically involves the acylation of m-xylene (B151644) with acetyl chloride. chegg.comyoutube.com In this electrophilic aromatic substitution reaction, the acetyl group (CH₃CO-) attaches to the m-xylene ring. The methyl groups on the benzene (B151609) ring are activating and direct the incoming electrophile to specific positions. researchgate.net In the case of m-xylene, the substitution occurs at the position ortho to one methyl group and para to the other, resulting in the formation of 2',4'-dimethylacetophenone. youtube.com The reaction between an acyl chloride, like acetyl chloride, and an aromatic compound is a common application of the Friedel-Crafts acylation. byjus.com

The general mechanism for Friedel-Crafts acylation proceeds in several steps. First, the Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion (RCO⁺). sigmaaldrich.commasterorganicchemistry.combyjus.com This acylium ion is stabilized by resonance. sigmaaldrich.commasterorganicchemistry.com The acylium ion then attacks the aromatic ring, leading to a temporary loss of aromaticity and the formation of a cyclohexadienyl cation intermediate. byjus.com Finally, a proton is removed from the intermediate, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangements, unlike the carbocations in Friedel-Crafts alkylation. masterorganicchemistry.com

A variety of catalytic systems can be employed for Friedel-Crafts acylation. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃) are used. masterorganicchemistry.comrsc.org However, these catalysts can be toxic and corrosive. rsc.org

Modern approaches have focused on developing more environmentally friendly and reusable solid acid catalysts. These include zeolites, clays, Nafion-H, and sulfated zirconia. rsc.org For instance, iron oxide supported on HY zeolite (Fe₂O₃/HY) has been shown to be an efficient and reusable catalyst for the acylation of m-xylene, demonstrating high catalytic performance due to an increase in Lewis acidic sites. rsc.orgrsc.org Other systems, such as scandium triflate (Sc(OTf)₃) combined with lithium perchlorate (B79767) (LiClO₄), have also been explored as reusable catalysts for Friedel-Crafts acylation. Indium triflate in an ionic liquid has been reported as a green catalyst system for this reaction. sigmaaldrich.com

Table 1: Catalytic Systems for Friedel-Crafts Acylation

Catalyst System Reactants Product Yield Reference
Fe₂O₃/HY m-Xylene, Benzoyl Chloride 2,4-Dimethylphenylacetophenone 94.1% rsc.org
Sc(OTf)₃-LiClO₄ m-Xylene, Acetic Anhydride Dimethylacetophenone Moderate
AlCl₃ m-Xylene, Acetyl Chloride 2',4'-Dimethylacetophenone High chegg.com

In the Friedel-Crafts acylation of substituted benzenes like m-xylene, the directing effects of the substituents play a crucial role in determining the regioselectivity of the reaction. The two methyl groups in m-xylene are ortho, para-directing activators. The acylation of m-xylene with acetyl chloride yields a single product in high yield, which is 2',4'-dimethylacetophenone. chegg.comyoutube.com This is because the position between the two methyl groups is sterically hindered, and the incoming acyl group is directed to the less hindered position that is ortho to one methyl group and para to the other.

Optimizing the yield involves controlling various reaction parameters. Factors such as the reaction temperature, the molar ratio of the reactants, and the amount and type of catalyst can significantly influence the outcome. rsc.org For example, in the acylation of m-xylene with benzoyl chloride using an Fe₂O₃/HY catalyst, optimizing the load of Fe₂O₃, temperature, and molar ratio led to a 94.1% yield of 2,4-dimethylphenylacetophenone. rsc.org

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most common method, other synthetic routes to 2',4'-dimethylacetophenone exist.

An alternative pathway for the synthesis of ketones involves the oxidation of the corresponding secondary alcohols. While direct search results for the oxidation of 2,4-dimethylphenethyl alcohol to 2',4'-dimethylacetophenone were not found, this transformation is a standard reaction in organic chemistry. Generally, the oxidation of a secondary alcohol to a ketone can be achieved using various oxidizing agents.

Acetylation of Xylenol Derivatives

The synthesis of 2',4'-Dimethylacetophenone is prominently achieved through the Friedel-Crafts acylation of m-xylene. This classic electrophilic aromatic substitution reaction provides an effective pathway to introduce an acetyl group onto the aromatic ring. organic-chemistry.org The reaction typically involves treating m-xylene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

The most commonly employed catalyst is aluminum chloride (AlCl₃). byjus.com The mechanism begins with the reaction between the acylating agent and the Lewis acid catalyst to form a highly electrophilic acylium ion ([CH₃CO]⁺). youtube.com This acylium ion then attacks the electron-rich m-xylene ring. The directing effects of the two methyl groups on the m-xylene ring guide the substitution primarily to the position that is ortho to one methyl group and para to the other, resulting in the formation of 2',4'-Dimethylacetophenone. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. byjus.com The reaction is valued for producing monoacylated products because the resulting ketone is less reactive than the starting arene, thus preventing further substitution. organic-chemistry.org

Below is a table summarizing a typical laboratory setup for this synthesis:

Reactant 1Reactant 2CatalystSolventReaction ConditionsProduct
m-XyleneAcetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane (CH₂Cl₂)Stirring at 0°C to room temp.2',4'-Dimethylacetophenone

Advanced Synthetic Strategies for 2',4'-Dimethylacetophenone

To address the limitations and environmental concerns associated with traditional batch synthesis, advanced strategies are being explored for the production of aromatic ketones like 2',4'-Dimethylacetophenone.

Continuous Flow Synthesis Methods

Continuous flow synthesis offers a promising alternative to conventional batch processing for Friedel-Crafts acylation. This methodology utilizes microreactors or flow reactors, which provide superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in these systems allows for efficient heat exchange, mitigating the risks associated with the highly exothermic nature of Friedel-Crafts reactions. This enhanced control can lead to higher yields, improved selectivity, and a safer operational process. Furthermore, continuous flow systems can be easily automated and scaled, offering advantages in reproducibility and industrial production. While specific literature on the continuous flow synthesis of 2',4'-Dimethylacetophenone is nascent, the successful application of this technology to other Friedel-Crafts acylations suggests its high potential for this specific compound.

Solvent-Free Catalytic Systems

Solvent-free, or solid-state, reaction conditions represent another significant advancement in greener chemical synthesis. These methods aim to reduce or eliminate the use of volatile and often hazardous organic solvents. Research into the Friedel-Crafts acylation of aromatic ethers has demonstrated the efficacy of using solid catalysts like zinc oxide (ZnO) or aluminum dodecatungstophosphate (AlPW₁₂O₄₀) under solvent-free conditions, sometimes assisted by microwave irradiation. organic-chemistry.org These approaches not only reduce environmental impact but can also simplify product purification and catalyst recovery. For the synthesis of 2',4'-Dimethylacetophenone, a solvent-free approach could involve the direct reaction of m-xylene and an acylating agent over a solid, reusable acid catalyst, potentially offering a more sustainable and economical production route. organic-chemistry.org

Derivatization and Functionalization Reactions

The acetyl group of 2',4'-Dimethylacetophenone is a key site for further chemical modification, allowing for the synthesis of a variety of derivatives through oxidation and reduction reactions.

Oxidation Reactions of the Carbonyl Group

The methyl ketone moiety of 2',4'-Dimethylacetophenone can be oxidized to a carboxylic acid functional group. A common method for this transformation is the haloform reaction, where in the presence of a base and a halogen (e.g., bromine or chlorine), the acetyl group is converted into a carboxylate, which upon acidic workup yields 2,4-dimethylbenzoic acid. ymdb.canih.gov This reaction provides a direct pathway to convert the ketone into a valuable benzoic acid derivative.

Reduction Reactions to Alcohols

The carbonyl group of 2',4'-Dimethylacetophenone is readily reduced to a secondary alcohol. youtube.com This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, converting the ketone to 1-(2,4-dimethylphenyl)ethanol. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during a workup step (often with water or a mild acid) to yield the final alcohol product. youtube.comyoutube.com

The following table summarizes these key derivatization reactions:

Starting MaterialReaction TypeReagent(s)Product
2',4'-DimethylacetophenoneOxidation1. Br₂, NaOH 2. H₃O⁺2,4-Dimethylbenzoic acid
2',4'-DimethylacetophenoneReduction1. NaBH₄ 2. H₂O/H₃O⁺1-(2,4-dimethylphenyl)ethanol

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of 2',4'-dimethylacetophenone is susceptible to electrophilic substitution reactions, a class of reactions fundamental to aromatic chemistry. The directing effects of the existing substituents on the ring, namely the two methyl groups and the acetyl group, play a crucial role in determining the position of substitution for incoming electrophiles.

The nitration of 2',4'-dimethylacetophenone has been a subject of study, revealing insights into the regioselectivity of the reaction. When 2',4'-dimethylacetophenone (XVIII) is nitrated, the major product formed is the 5-nitro derivative (XIX), with the 3-nitro isomer (XX) being formed in smaller quantities. acs.org This outcome highlights the directing influence of the methyl groups, which are ortho, para-directing, and the acetyl group, which is meta-directing. The para-orienting effect of the methyl groups can supersede the meta-directing influence of the keto group. acs.org

Further investigations into the nitration of related compounds, such as 3,4-dimethylacetophenone, in acetic anhydride have shown the formation of diastereoisomeric adducts. cdnsciencepub.com These adducts, which are derivatives of 4-nitro-1,4-dihydro-p-tolyl acetate, are formed through ipso nitration, where the nitronium ion attacks a position already bearing a substituent (in this case, a methyl group). cdnsciencepub.com These adducts can subsequently undergo rearomatization reactions. cdnsciencepub.com Under weakly acidic conditions, they can eliminate nitrous acid to form aryl acetates. cdnsciencepub.com In strongly acidic environments, the elimination of acetic acid is accompanied by 1,2- and 1,3-shifts of the nitro group, leading to the formation of nitro derivatives of the parent ketone. cdnsciencepub.com This process involves the formation of an ipso-cyclohexadienyl cation intermediate. cdnsciencepub.com

Nitration Products of 2',4'-Dimethylacetophenone
ReactantMajor ProductMinor ProductReference
2',4'-Dimethylacetophenone (XVIII)5-Nitro-2',4'-dimethylacetophenone (XIX)3-Nitro-2',4'-dimethylacetophenone (XX) acs.org

The halogenation of 2',4'-dimethylacetophenone represents another facet of its electrophilic substitution reactivity. The substitution pattern on the aromatic ring influences the outcome of halogenation reactions. For instance, variations in the substitution pattern of dimethylacetophenones lead to different aromatic bromination patterns. The preparation of α-bromo acetophenones can be achieved by reacting the corresponding acetophenone (B1666503) with cupric bromide in a refluxing mixture of chloroform (B151607) and ethyl acetate. wmich.edu The completion of this reaction is indicated by the cessation of hydrobromic acid evolution and the formation of insoluble white cuprous bromide. wmich.edu

Formation of Oxime Derivatives

2',4'-Dimethylacetophenone can be converted into its corresponding oxime derivative. Oximes are chemical compounds belonging to the family of imines, having the general formula R¹R²C=NOH. A general method for the synthesis of oximes involves the reaction of a ketone, such as 4,4-dimethylcyclohexanone, with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, and may require heating under reflux.

Condensation Reactions for Chalcone (B49325) Synthesis

2',4'-Dimethylacetophenone serves as a key starting material in the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. nih.gov Chalcones are typically synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. wmich.edunih.gov This reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde. nih.govjocpr.com

In a typical procedure, equimolar amounts of the acetophenone derivative and a benzaldehyde (B42025) derivative are reacted in a solvent like ethanol in the presence of a strong base, such as a 40% sodium hydroxide (B78521) solution. nih.gov The reaction is often initiated at a lower temperature and then allowed to proceed at room temperature. nih.gov The chalcone product can then be isolated from the reaction mixture. youtube.com For instance, substituted chalcones have been prepared using 4-methylacetophenone and a substituted benzaldehyde, such as 3-nitrobenzaldehyde, in the presence of sodium hydroxide and 95% ethanol. youtube.com

The Claisen-Schmidt condensation can also be performed under acidic conditions. jocpr.com An alternative catalytic system using thionyl chloride in absolute ethanol has been reported for the synthesis of 2,4-dihydroxy substituted chalcones. jocpr.com In this method, hydrochloric acid is generated in situ from the reaction of thionyl chloride and ethanol, which then catalyzes the aldol (B89426) condensation. jocpr.com

Chalcone Synthesis via Claisen-Schmidt Condensation
ReactantsCatalyst/ConditionsProduct TypeReference
Acetophenone derivative, Benzaldehyde derivative40% NaOH in EthanolChalcone nih.gov
4-Methylacetophenone, 3-Nitrobenzaldehyde15 M NaOH in 95% EthanolSubstituted Chalcone youtube.com
2,4-Dihydroxyacetophenone, Aromatic BenzaldehydeSOCl₂ / EtOH2,4-Dihydroxy substituted Chalcone jocpr.com

Advanced Spectroscopic and Computational Characterization of 2 ,4 Dimethylacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of 2',4'-Dimethylacetophenone, providing unambiguous information about its proton and carbon frameworks.

¹H NMR Spectral Analysis: Aromatic and Methyl Proton Assignmentschemicalbook.comfoodb.ca

The ¹H NMR spectrum of 2',4'-Dimethylacetophenone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the different types of protons in the molecule. spectrabase.com The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, while the aliphatic region shows sharp singlets for the three methyl groups.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, Tetramethylsilane (TMS). The acetyl methyl protons are deshielded by the adjacent carbonyl group and thus appear at a lower field compared to the aromatic methyl protons. The two methyl groups on the benzene ring are in different electronic environments, leading to separate signals. The aromatic protons also exhibit distinct chemical shifts due to their positions relative to the electron-withdrawing acetyl group and the electron-donating methyl groups.

Table 1: ¹H NMR Chemical Shift Assignments for 2',4'-Dimethylacetophenone

Proton Assignment Chemical Shift (ppm) Multiplicity
Acetyl Protons (-COCH₃) ~2.54 Singlet
Aromatic Proton (H-6') ~7.58 Doublet
Aromatic Proton (H-5') ~7.05 Doublet
Aromatic Proton (H-3') ~7.03 Singlet
Methyl Protons (C-4') ~2.35 Singlet
Methyl Protons (C-2') ~2.46 Singlet

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. Data compiled from typical spectra. chemicalbook.comspectrabase.com

¹³C NMR Spectral Analysis: Carbon Chemical Shiftschemicalbook.comfoodb.ca

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 2',4'-Dimethylacetophenone, ten distinct signals are expected, corresponding to the ten carbon atoms. The carbonyl carbon is the most deshielded, appearing at a significantly downfield chemical shift (around 200 ppm). The aromatic carbons show signals in the typical range of 125-140 ppm, while the methyl carbons are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for 2',4'-Dimethylacetophenone

Carbon Assignment Chemical Shift (ppm)
Carbonyl Carbon (C=O) ~201.3
C-1' (aromatic) ~135.8
C-2' (aromatic) ~139.2
C-3' (aromatic) ~129.2
C-4' (aromatic) ~141.5
C-5' (aromatic) ~126.3
C-6' (aromatic) ~132.1
Acetyl Methyl Carbon (-COCH₃) ~29.7
Aromatic Methyl Carbon (at C-4') ~21.6
Aromatic Methyl Carbon (at C-2') ~21.2

Note: Data is representative and compiled from spectral databases. chemicalbook.comnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Fragmentation Patternschemicalbook.comfoodb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like 2',4'-Dimethylacetophenone. chemicalbook.com In GC-MS, the sample is first separated from other components in a mixture by gas chromatography based on boiling point and polarity, and then introduced into the mass spectrometer. The most common ionization technique used is Electron Ionization (EI).

The mass spectrum of 2',4'-Dimethylacetophenone shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 148, confirming its molecular weight. nih.govchemicalbook.com The fragmentation pattern is crucial for structural confirmation. A primary and characteristic fragmentation for ketones is the alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Key fragment ions observed in the EI-MS spectrum of 2',4'-Dimethylacetophenone include:

m/z 133: This is the base peak (the most intense peak) and results from the loss of a methyl radical (•CH₃) from the acetyl group (alpha-cleavage). The resulting stable acylium ion [(CH₃)₂C₆H₃CO]⁺ is characteristic of methyl ketones. nih.gov

m/z 105: This fragment is formed by the subsequent loss of a carbon monoxide (CO) molecule from the m/z 133 ion. This is a common fragmentation pathway for aromatic acylium ions. nih.gov

m/z 77: This peak corresponds to the phenyl cation [C₆H₅]⁺, indicating further fragmentation of the aromatic ring structure. nih.gov

GC-MS is also highly effective for differentiating between isomers such as 2',4'-dimethylacetophenone, 3',4'-dimethylacetophenone, and 2',5'-dimethylacetophenone. chemicalbook.comchemicalbook.comchemicalbook.com While all these isomers have the same molecular weight (148), they can be distinguished by two key factors:

Retention Time: The isomers will have slightly different boiling points and polarities, causing them to elute from the GC column at different times.

Fragmentation Pattern: The relative abundances of the fragment ions in their mass spectra may differ due to the varying stability of the ions formed, which is influenced by the positions of the methyl groups on the aromatic ring.

Table 3: Major Fragment Ions in the GC-MS Spectrum of 2',4'-Dimethylacetophenone

m/z Relative Abundance Proposed Fragment Identity
148 ~40% [C₁₀H₁₂O]⁺ (Molecular Ion)
133 100% (Base Peak) [M - CH₃]⁺ (Acylium Ion)
105 ~55% [M - CH₃ - CO]⁺
77 ~22% [C₆H₅]⁺ (Phenyl Cation)
79 ~15% Aromatic Fragment

Note: Relative abundances are approximate and can vary between instruments. nih.govchemicalbook.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily used for the analysis of large, polar, and thermally fragile molecules, such as proteins and oligonucleotides, that are typically in solution. nih.gov It generates ions by applying a high voltage to a liquid to create an aerosol, resulting in multiply charged ions of large molecules. nih.gov

For a small, relatively non-polar, and volatile molecule like 2',4'-Dimethylacetophenone, ESI-MS is not the conventional method of analysis; GC-MS with electron ionization is far more common. If ESI-MS were to be used, the compound would likely be detected in the positive ion mode as a protonated molecule, [M+H]⁺, which would give a signal at m/z 149. This technique would not typically induce the extensive fragmentation seen in EI-MS, and therefore would provide less structural information for this particular compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy The IR spectrum of 2',4'-Dimethylacetophenone displays characteristic absorption bands that confirm the presence of its key functional groups. spectrabase.comchemicalbook.com

A strong, sharp absorption peak is observed in the region of 1680-1690 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of an aryl ketone. chegg.com The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

Absorptions just below 3000 cm⁻¹ (e.g., ~2970 cm⁻¹ ) correspond to the C-H stretching vibrations of the sp³-hybridized methyl groups. chegg.com

Weaker bands just above 3000 cm⁻¹ are due to the C-H stretching of the sp²-hybridized carbons in the aromatic ring. chegg.com

C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

A notable band around 816 cm⁻¹ is attributed to the out-of-plane C-H bending, which is characteristic of the 1,2,4-trisubstitution pattern on the benzene ring. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of 2',4'-Dimethylacetophenone, typically measured in a solvent like ethanol (B145695) or hexane, is characterized by absorption bands arising from electronic transitions within the chromophores of the molecule—the benzene ring and the carbonyl group. nih.gov

A strong absorption band (high molar absorptivity) is typically observed at shorter wavelengths, usually around 250-260 nm . This is attributed to the π → π* electronic transition of the substituted benzene ring.

A weaker absorption band (low molar absorptivity) is found at longer wavelengths, around 290-300 nm . This band corresponds to the n → π* transition, which is a formally forbidden transition of the carbonyl group's non-bonding electrons.

Carbonyl Stretching Frequencies in IR Spectra

The infrared (IR) spectrum of an organic compound provides valuable information about the functional groups present in the molecule. For ketones like 2',4'-Dimethylacetophenone, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. The position of this stretching vibration is sensitive to the electronic and steric environment of the carbonyl group.

In acetophenone (B1666503), the parent compound, the carbonyl stretching frequency is observed at approximately 1691 cm⁻¹. cdnsciencepub.com The conjugation of the carbonyl group with the phenyl ring lowers the frequency compared to a simple aliphatic ketone. pg.edu.pl In 2',4'-Dimethylacetophenone, the presence of two methyl groups on the aromatic ring influences the electronic distribution and, consequently, the C=O stretching frequency. The methyl groups are electron-donating, which tends to increase the electron density in the aromatic ring. This increased electron density can be further delocalized into the carbonyl group through resonance, which slightly lowers the C=O bond order and shifts the stretching frequency to a lower wavenumber compared to unsubstituted acetophenone.

Studies on a series of substituted acetophenones have shown that electron-donating groups in the para position lead to a decrease in the carbonyl stretching frequency, while electron-withdrawing groups cause an increase. cdnsciencepub.com For instance, p-aminoacetophenone exhibits a lower frequency, whereas p-nitroacetophenone shows a higher frequency for the C=O stretch. cdnsciencepub.com The effect of substituents on the carbonyl stretching frequency is a well-established tool for studying electronic effects in aromatic systems. researchgate.net

Table 1: Carbonyl Stretching Frequencies for Selected Acetophenone Derivatives

CompoundSubstituent(s)Carbonyl Stretching Frequency (cm⁻¹)
AcetophenoneNone~1691 cdnsciencepub.com
2',4'-Dimethylacetophenone2'-CH₃, 4'-CH₃Data not explicitly found, but expected to be slightly lower than acetophenone
p-Aminoacetophenone4'-NH₂Lower than acetophenone cdnsciencepub.com
p-Nitroacetophenone4'-NO₂Higher than acetophenone cdnsciencepub.com

This table is interactive. You can sort and filter the data.

Electronic Transitions in UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic ketones like 2',4'-Dimethylacetophenone exhibit characteristic absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The primary electronic transitions observed in acetophenones are π → π* and n → π* transitions. libretexts.org

The π → π* transition, which is typically intense (high molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the carbonyl group. libretexts.org In acetophenone, this band appears around 240 nm. cdnsciencepub.com The n → π* transition is generally much weaker (low molar absorptivity) and results from the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. libretexts.org This transition is often observed as a shoulder or a separate band at longer wavelengths.

The introduction of methyl groups at the 2' and 4' positions in 2',4'-Dimethylacetophenone is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. This is due to the electron-donating nature of the methyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. cdnsciencepub.com Studies on substituted acetophenones have confirmed that electron-donating groups generally lead to such red shifts. mun.ca

Table 2: UV-Vis Absorption Data for Selected Acetophenones

CompoundTransitionλmax (nm)Molar Absorptivity (ε)
Acetophenoneπ → π~240 cdnsciencepub.com~13,000 cdnsciencepub.com
2',4'-Dimethylacetophenoneπ → πExpected > 240 nmData not explicitly found
p-Methylacetophenoneπ → πLonger λ than acetophenone cdnsciencepub.comHigher ε than acetophenone cdnsciencepub.com
o-Methylacetophenoneπ → πShorter λ than acetophenone cdnsciencepub.comLower ε than acetophenone cdnsciencepub.com

This table is interactive. You can sort and filter the data.

Crystallographic Analysis of Derivatives

Conformational Analysis and Intermolecular Interactions

The conformation of substituted acetophenones in the solid state is a balance between intramolecular steric effects and intermolecular packing forces. libretexts.org The orientation of the acetyl group relative to the substituted phenyl ring is a key conformational feature. In the absence of significant steric hindrance from ortho substituents, a planar conformation is generally favored to maximize π-conjugation. mun.castudyraid.com

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like 2',4'-Dimethylacetophenone at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Spectra Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules. stackexchange.com A key application of DFT is geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the most stable, lowest-energy structure. rub.de This process provides a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. For 2',4'-Dimethylacetophenone, DFT calculations would predict the preferred conformation of the acetyl group relative to the dimethyl-substituted phenyl ring.

Furthermore, DFT calculations can be used to predict the vibrational frequencies of a molecule. mdpi.combrehm-research.de By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum (including IR and Raman) can be generated. nih.gov Comparing the predicted spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net This can be particularly useful for understanding the influence of the methyl substituents on the vibrational modes of the acetophenone core. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. rsc.orgspectroscopyonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are pivotal in predicting the activity of new compounds, thereby streamlining the discovery process and reducing the need for extensive experimental testing. sddn.esnih.gov

While specific QSAR models exclusively developed for 2',4'-Dimethylacetophenone are not extensively documented in publicly available literature, its demonstrated phytotoxic effects provide a strong basis for the development of such models. mdpi.com A study evaluating the phytotoxicity of several phenolic compounds, including 2',4'-Dimethylacetophenone, revealed its significant inhibitory effects on the germination and growth of Lactuca sativa (lettuce) and Allium cepa (onion). mdpi.com

The study highlighted that 2',4'-Dimethylacetophenone was the most phytotoxic among the tested compounds, suggesting that the presence of two methyl groups enhances its activity. mdpi.com For instance, in soil, it exhibited a strong, concentration-dependent inhibition of both the percentage of germination and the germination rate of Lactuca sativa. mdpi.com The effective concentration required to cause 50% inhibition (IC50) for the germination rate was determined to be 0.1 mM in soil. mdpi.com

Such empirical data is the foundation for QSAR modeling. By calculating various molecular descriptors for 2',4'-Dimethylacetophenone and its analogues, a predictive model could be constructed. These descriptors, which quantify topographical, electronic, and steric features, would be correlated with the observed phytotoxic activity to generate a predictive equation.

Table 1: Experimentally Observed Phytotoxic Activity of 2',4'-Dimethylacetophenone on Lactuca sativa

Concentration (mM)Inhibition of Germination (%) - On PaperInhibition of Germination (%) - In SoilInhibition of Radicle Growth (mm) - On PaperInhibition of Hypocotyl Growth (mm) - On Paper
0.1---Stimulated
0.5--Significant InhibitionSignificant Inhibition
17.54.5Significant InhibitionSignificant Inhibition

Data synthesized from a study on the phytotoxic effects of labdanum oil components. mdpi.com

Theoretical Calculations of Electronic and Electrochemical Properties

The electronic and electrochemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting these properties with a high degree of accuracy. researchgate.networktribe.com

For 2',4'-Dimethylacetophenone, theoretical calculations can elucidate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. lew.ro

The electrochemical properties of related aromatic ketones have been investigated, providing a framework for what could be expected for 2',4'-Dimethylacetophenone. pku.edu.cn Theoretical calculations can predict redox potentials, which are crucial for understanding how the molecule might behave in electron transfer reactions. These calculations would model the addition or removal of electrons from the molecule's frontier orbitals to predict its oxidation and reduction potentials.

Table 2: Predicted Electronic Properties of 2',4'-Dimethylacetophenone from Computational Models

PropertyPredicted ValueSource
XLogP32.3PubChem nih.gov
Topological Polar Surface Area17.1 ŲPubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov

These values are computationally predicted and provide an indication of the molecule's electronic and physical properties. nih.gov

Biological and Biochemical Research Applications of 2 ,4 Dimethylacetophenone

Phytotoxicological Investigations

2',4'-Dimethylacetophenone, a phenolic compound found in the essential oil of labdanum from Cistus ladanifer, has been identified as a substance with significant phytotoxic activity. nih.gov Its potential as a plant growth regulator and a bioagent for weed control stems from its ability to inhibit key plant developmental stages, including seed germination and seedling growth. nih.gov

Research has demonstrated that 2',4'-Dimethylacetophenone can act as a regulator of germination and growth in various plant species, including Lactuca sativa (lettuce) and Allium cepa (onion). nih.gov The compound's effects are concentration-dependent and vary between species.

In studies with Lactuca sativa, 2',4'-Dimethylacetophenone slightly inhibits total germination and radicle (embryonic root) growth but strongly delays the germination rate and reduces the size of the hypocotyl (the stem of a germinating seedling). researchgate.net Specifically, at concentrations above 0.5 mM on paper, it significantly inhibits radicle growth. nih.gov

For Allium cepa, the inhibitory impact of 2',4'-Dimethylacetophenone is more pronounced on total germination and radicle length compared to the germination rate and hypocotyl size. researchgate.net At a concentration of 1 mM, the compound significantly inhibits total germination, although the reduction is modest (7.5% on paper and 4.5% in soil). nih.gov However, it strongly inhibits the germination rate at all tested concentrations (0.1, 0.5, and 1 mM) in both paper and soil substrates. nih.gov

Table 1: Effect of 2',4'-Dimethylacetophenone on Lactuca sativa (Lettuce) Growth Parameters

Parameter Observation Concentration Substrate Citation
Total Germination Slight inhibition High Paper & Soil nih.gov
Radicle Growth Slight inhibition High Paper & Soil nih.gov
Radicle Growth Significant inhibition > 0.5 mM Paper nih.gov
Germination Rate Strong delay All tested Paper nih.gov
Hypocotyl Size Strong reduction All tested Paper nih.gov

Table 2: Effect of 2',4'-Dimethylacetophenone on Allium cepa (Onion) Growth Parameters

Parameter Observation Concentration Substrate Citation
Total Germination Stronger inhibition 1 mM Paper & Soil nih.govresearchgate.net
Radicle Length Stronger inhibition All tested Paper & Soil nih.govresearchgate.net
Germination Rate Strong inhibition All tested Paper & Soil nih.gov
Seedling Growth Stimulation All tested Soil nih.gov

The molecular structure, specifically the number and position of methyl groups on the acetophenone (B1666503) molecule, significantly influences its phytotoxic efficacy. nih.govnih.gov Comparative studies involving propiophenone (B1677668), 4'-methylacetophenone (B140295), and 2',4'-dimethylacetophenone have shown that 2',4'-dimethylacetophenone is the most phytotoxic of the three. researchgate.net The presence of two methyl groups in 2',4'-dimethylacetophenone is suggested to increase the molecule's activity, leading to greater inhibition of plant growth parameters compared to the other compounds with fewer or differently positioned methyl groups. nih.gov

The substrate used in phytotoxicity assays plays a critical role in the observed effects of 2',4'-Dimethylacetophenone. nih.gov The compound's activity can differ significantly when tested in soil versus on paper. nih.gov

For Lactuca sativa, 2',4'-Dimethylacetophenone was the most phytotoxic compound tested on both substrates. nih.gov In contrast, for Allium cepa, the results varied dramatically. While the compound inhibited germination on paper, it surprisingly stimulated seedling growth at all tested concentrations when applied in soil. nih.gov Furthermore, the inhibitory effect on the germination of A. cepa was generally greater in soil than on paper. nih.gov These differences highlight the complex interactions between the chemical, the plant, and the growth medium, which can affect the compound's availability, stability, and uptake.

When 2',4'-Dimethylacetophenone is combined with other related phenolic compounds, such as propiophenone and 4'-methylacetophenone, the resulting mixture can exhibit synergistic effects, leading to greater phytotoxicity than the individual components alone. nih.gov

In tests on Lactuca sativa grown on paper, the mixture of the three compounds caused a significantly greater inhibition of total germination and germination rate compared to the effects of each compound applied separately. researchgate.netnih.gov The mixture also inhibited radicle growth, an effect not observed with propiophenone and 4'-methylacetophenone when used individually. nih.gov On paper, the mixture at a 1 mM concentration resulted in the complete inhibition of total germination. nih.gov However, at a low concentration (0.1 mM), the mixture showed a slight increase in radicle length compared to the control. nih.gov

While direct studies detailing the induction of oxidative stress by 2',4'-Dimethylacetophenone are limited, the mechanism is common for phenolic compounds and other allelochemicals. nih.gov Allelochemical stress in receptor plants is known to trigger oxidative damage. nih.gov Phenolic compounds, as a class, are recognized for their ability to increase the production of reactive oxygen species (ROS), leading to oxidative stress within the plant. nih.gov This overproduction of ROS can damage vital macromolecules like proteins, lipids, and nucleic acids, disrupting cellular homeostasis and ultimately leading to cell death. mdpi.com This mechanism is a known aspect of the toxic action of other phenoxy herbicides, which cause lipid peroxidation and generate ROS in susceptible plants. plos.org

Mechanistic Insights into Plant Interaction

Interaction with H+-ATPase and Electron Transport Chain Components

While direct studies on the interaction of 2',4'-Dimethylacetophenone with H+-ATPase are not extensively documented, research on its derivatives provides significant insights. For instance, the derivative 2',4'-Dihydroxychalcone (2',4'-DHC) has been identified as an inhibitor of Heat shock protein 90 (Hsp90). nih.gov Docking studies have suggested that 2',4'-DHC binds to the ATPase domain of Hsp90, indicating a potential mechanism of action through ATPase inhibition. nih.gov Hsp90 is a crucial chaperone protein that plays a role in the stability and function of many other proteins, and its inhibition can have significant cellular effects.

The electron transport chain (ETC) is a fundamental component of cellular respiration, located in the inner mitochondrial membrane. It consists of a series of protein complexes (I, II, III, and IV) and mobile electron carriers, such as ubiquinone and cytochrome C. lumenlearning.comjackwestin.com The primary function of the ETC is to transfer electrons from donors like NADH and FADH2 to a final electron acceptor, which is molecular oxygen in aerobic respiration. lumenlearning.comlibretexts.org This electron transfer process releases energy, which is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. jackwestin.comlibretexts.org This gradient drives the synthesis of ATP via ATP synthase, a process known as oxidative phosphorylation. libretexts.org The final step involves Complex IV, also known as cytochrome c oxidase, transferring electrons to oxygen to form water. youtube.com Although direct interaction studies of 2',4'-Dimethylacetophenone with ETC components are limited, its nature as a small lipophilic molecule suggests potential for interaction with membrane-embedded protein complexes.

Enzyme Inhibition and Modulation Studies

Inhibition of Specific Enzyme Systems

Research has demonstrated that derivatives of acetophenone structures are potent inhibitors of various enzyme systems. For example, a series of bis-Schiff bases derived from the related compound 2,4-dihydroxyacetophenone have been synthesized and evaluated for their inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3). nih.gov Many of these synthesized compounds showed excellent to moderate inhibitory activity. nih.gov

Notably, fourteen of the derivatives were identified as highly potent inhibitors of PDE-1, with IC₅₀ values ranging from 0.05 ± 0.11 to 8.02 ± 1.03 μM, when compared against the standard inhibitor, suramin. nih.gov In the case of PDE-3, eleven of the compounds displayed superior inhibitory activity to suramin, with IC₅₀ values between 0.012 ± 0.32 and 1.01 ± 0.22 μM. nih.gov These findings underscore the potential of the acetophenone scaffold as a basis for designing specific enzyme inhibitors.

Interactive Table: PDE-1 and PDE-3 Inhibition by 2,4-dihydroxyacetophenone Derivatives

Compound CategoryTarget EnzymePotency Range (IC₅₀)Reference
Bis-Schiff BasesPhosphodiesterase-1 (PDE-1)0.05 ± 0.11 to 8.02 ± 1.03 μM nih.gov
Bis-Schiff BasesPhosphodiesterase-3 (PDE-3)0.012 ± 0.32 to 1.01 ± 0.22 μM nih.gov

Role as an Endogenous Metabolite in Biological Pathways

2',4'-Dimethylacetophenone is recognized as an endogenous metabolite. glpbio.commedchemexpress.com This means it is a substance that is naturally found within an organism as part of its normal metabolism. It belongs to the class of organic compounds known as alkyl-phenylketones. hmdb.cafoodb.ca As an endogenous compound, it has been detected, though not quantified, in various foods, including black tea, green tea, and herbal teas. hmdb.ca The presence of 2',4'-dimethylacetophenone in these consumables suggests it could serve as a potential biomarker for their consumption. hmdb.ca

Precursor in Pharmaceutical Synthesis and Drug Design

Synthesis of Biologically Active Molecules

The chemical structure of 2',4'-Dimethylacetophenone makes it a valuable precursor for the synthesis of more complex, biologically active molecules. Its aromatic ketone framework can be readily modified through various chemical reactions. For instance, the related compound 2,4-dihydroxyacetophenone is used as a starting material for synthesizing novel bis-Schiff bases. nih.gov This synthesis involves a two-step reaction: first, refluxing with hydrazine (B178648) hydrate, followed by treatment with substituted aldehydes to yield the final products. nih.gov These derivatives have shown significant potential as enzyme inhibitors, highlighting how the acetophenone core can be leveraged to create new therapeutic agents. nih.gov

Development of Anti-inflammatory Agents from Derivatives

The benzophenone (B1666685) nucleus, structurally related to 2',4'-Dimethylacetophenone, serves as a key structural motif in the development of new anti-inflammatory agents. nih.gov Researchers have synthesized novel carboxamide and thioamide derivatives based on a benzophenone and piperidine (B6355638) framework. nih.gov These compounds were screened for their anti-inflammatory effects using a carrageenan-induced footpad edema assay in rats. nih.gov

The results were promising, with all synthesized compounds showing anti-inflammatory activity at a dose of 30 mg/kg, with edema inhibition ranging from 52% to 67%. nih.gov Specifically, derivatives with dichloro and fluoro substitutions demonstrated more potent activity than the standard drug used for comparison. nih.gov This line of research illustrates the utility of the acetophenone and benzophenone scaffold in medicinal chemistry for the design and development of novel anti-inflammatory drugs.

Investigation of Antimicrobial and Antifungal Properties of Derivatives

Derivatives of 2',4'-dimethylacetophenone, particularly chalcones, Schiff bases, and thiosemicarbazones, have been a focal point of research for developing new antimicrobial and antifungal agents. doaj.orgnih.govnanobioletters.com Chalcones, which are precursors to flavonoids, are known for their broad spectrum of biological activities. nih.govnih.gov The antimicrobial efficacy of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can interact with microbial components. nih.gov

Research has shown that the introduction of specific substituents on the aromatic rings of chalcone (B49325) derivatives can significantly influence their antimicrobial and antifungal effectiveness. nih.govmdpi.com For instance, the presence of polar groups like methoxy (B1213986) (-OCH3) can enhance antimicrobial activity by facilitating hydrogen bonding with microbial proteins. mdpi.com Studies on chalcone-derived 1,4-dihydropyridines have demonstrated that certain derivatives exhibit strong antimicrobial activity, comparable to standard drugs like amoxicillin (B794) and fluconazole. mdpi.com

Schiff bases, formed by the condensation of an amine with a carbonyl compound, and their metal complexes also represent a promising class of antimicrobials. nanobioletters.comnih.govnih.gov The imine group in Schiff bases is considered crucial for their biological activity. nanobioletters.comchemijournal.com The complexation of Schiff bases with metal ions can enhance their antimicrobial properties. core.ac.uk Triazole derivatives, another class of compounds synthesized from 2',4'-dimethylacetophenone precursors, have also shown significant antibacterial and antifungal activities. nih.govnih.gov Some 1,2,4-triazolium derivatives have demonstrated potent activity against a range of bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov

Similarly, thiosemicarbazone derivatives have been recognized for their potential as antimicrobial agents against pathogenic bacteria and fungi. mdpi.comnih.gov These compounds can be synthesized from appropriate thiosemicarbazide (B42300) derivatives and have shown promising activity in various studies. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of 2',4'-Dimethylacetophenone Derivatives

Derivative Class Key Findings Reference(s)
Chalcones The α,β-unsaturated ketone moiety is crucial for activity. Substituents like methoxy groups can enhance antimicrobial properties. nih.govmdpi.com
Schiff Bases The imine group is important for biological activity. Metal complexes often show enhanced antimicrobial effects. nih.govchemijournal.comcore.ac.uk
1,2,4-Triazoles Certain triazolium derivatives exhibit potent antibacterial and antifungal activity with low MIC values. nih.govnih.gov
Thiosemicarbazones Show potential as effective antimicrobial agents against various pathogenic microbes. mdpi.comnih.gov

Research on Anti-cancer Cell Line Inhibition by Derivatives

The quest for novel anticancer agents has led to the investigation of various derivatives of 2',4'-dimethylacetophenone, with chalcones and pyrimidines being prominent examples. nih.govrasayanjournal.co.inmdpi.com Chalcones have been identified as promising candidates for anticancer drug development due to their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govmdpi.commedchemexpress.com

Studies have shown that specific structural modifications, such as the introduction of halogen atoms or methoxy groups onto the chalcone scaffold, can enhance cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, certain halogenated chalcones have demonstrated greater potency than the standard anticancer drug etoposide (B1684455) against human breast cancer (MCF-7, MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. nih.gov The mechanism of action for some of these potent chalcones involves the induction of apoptosis. nih.govmedchemexpress.com

Pyrimidine (B1678525) derivatives synthesized from chalcone intermediates have also shown significant cytotoxic and antioxidant properties. rasayanjournal.co.inmdpi.comnih.gov These compounds have been evaluated against lung cancer cell lines, with several derivatives exhibiting notable activity. rasayanjournal.co.inresearchgate.net The anticancer activity of these pyrimidine derivatives is often compared to standard drugs like doxorubicin. rasayanjournal.co.in Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to be potent inhibitors of lipoxygenase and show strong cytotoxicity towards the A549 lung cancer cell line. mdpi.comnih.gov

The evaluation of cytotoxicity is typically performed using assays such as the MTT and SRB methods, which measure cell viability and proliferation. rasayanjournal.co.inmdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. nih.govmdpi.commdpi.comnih.gov

Table 2: Anticancer Activity of 2',4'-Dimethylacetophenone Derivatives

Derivative Class Cancer Cell Lines Tested Key Findings Reference(s)
Chalcones MCF-7, MDA-MB-231 (breast cancer), SK-N-MC (neuroblastoma), A549 (lung), PC3 (prostate), HT-29 (colorectal) Halogenated derivatives showed high potency. Activity is mediated through apoptosis induction. nih.govmdpi.commedchemexpress.com
Pyrimidines Lung cancer cell lines (e.g., A549), HaCaT Showed significant cytotoxic and antioxidant activity. Some derivatives were more potent than standard drugs. rasayanjournal.co.inmdpi.comnih.govresearchgate.net

Chalcone-Based Therapeutics for Neuropathic Pain

Research into non-opioid analgesics has identified chalcone derivatives as a promising area of investigation for the management of neuropathic pain. nih.gov Neuropathic pain is a chronic condition that is often resistant to conventional pain relief medications.

A synthetic chalcone, 4-dimethylamino chalcone (DMAC), has been studied for its potential to alleviate neuropathic pain. nih.gov In animal models of vincristine-induced peripheral neuropathy (VIPN), treatment with DMAC was found to significantly reduce thermal hyperalgesia and mechanical allodynia. nih.gov The mechanism of action is believed to involve the attenuation of macrophage proinflammatory polarization. nih.gov Furthermore, DMAC has shown acute antinociceptive effects in formalin and hot plate tests, with the involvement of muscarinic and opioid receptors suggested. nih.gov

The development of chalcone-based therapeutics for neuropathic pain highlights the potential of modifying the basic chalcone structure to target specific pathways involved in chronic pain conditions.

Metal Coordination Compounds and Antioxidant Activity

The formation of metal coordination compounds with derivatives of 2',4'-dimethylacetophenone, particularly Schiff bases, has been shown to enhance their antioxidant properties. asianpubs.orgresearchgate.netrsc.orgresearchgate.netnih.gov Schiff bases are versatile ligands that can form stable complexes with various metal ions. asianpubs.orgnih.gov

The antioxidant activity of these metal complexes is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. asianpubs.orgrsc.org Studies have shown that complexation with metal ions like copper(II) can significantly increase the antioxidant capacity of the parent Schiff base ligand. asianpubs.orgresearchgate.netrsc.org This enhancement is attributed to the influence of the metal center on the electronic properties of the ligand, which can facilitate the donation of electrons to neutralize free radicals. nih.gov

The geometry of the metal complex can also play a role in its antioxidant activity. For instance, copper(II) complexes with Schiff bases derived from hydroxyacetophenones have been found to possess good antioxidant activity. asianpubs.org The research in this area suggests that the strategic design of metal complexes with 2',4'-dimethylacetophenone derivatives could lead to the development of potent antioxidant agents for various applications. researchgate.netnih.govnih.gov

Table 3: Antioxidant Activity of Metal Complexes of 2',4'-Dimethylacetophenone Derivatives

Derivative Class Metal Ions Key Findings Reference(s)
Schiff Base Complexes Copper(II), Nickel(II) Complexation with metal ions generally enhances antioxidant activity compared to the free ligand. Copper complexes often show significant radical scavenging and reducing power. asianpubs.orgresearchgate.netrsc.org

Environmental Fate and Biotransformation Studies

Adsorption and Mobility in Soil Systems

No studies have been published on the adsorption and desorption behavior of 2',4'-Dimethylacetophenone in different soil types. Information regarding its potential for leaching and mobility in the soil column is therefore unavailable.

Volatilization from Aqueous Environments

The potential for 2',4'-Dimethylacetophenone to volatilize from water surfaces has not been documented in the scientific literature.

Bioremediation Applications (if applicable)

Given the absence of information on its biodegradation, there are no known or potential applications of 2',4'-Dimethylacetophenone in bioremediation strategies.

Coordination Chemistry and Material Science Applications

Synthesis and Characterization of Metal Complexes

The core of 2',4'-dimethylacetophenone's application in coordination chemistry lies in its derivatives' capacity to act as ligands, binding to metal centers to form complex structures. The reactivity of the ketone group allows for the synthesis of a wide array of Schiff base ligands, such as hydrazones, which are particularly effective in coordinating with transition metals.

Research into the coordination chemistry of acetophenone (B1666503) derivatives has included the synthesis and characterization of iron(III) complexes with substituted hydrazones. While direct studies on 2',4'-dimethylacetophenone hydrazones are specific, extensive research on closely related isomers like 2-hydroxy-4,5-dimethylacetophenone provides a clear model for these interactions.

Substituted hydrazones are prepared by reacting the parent acetophenone with a corresponding hydrazine (B178648), such as phenylhydrazine (B124118) or (2,4-dinitrophenyl)hydrazine. The subsequent iron(III) complexes are typically synthesized by reacting the newly formed hydrazone ligand with an iron(III) salt, often in an ethanolic solution under reflux. researchgate.net The resulting complexes often exhibit a 1:3 metal-to-ligand (M:L) stoichiometry, leading to a general formula of [Fe(L)₃]. researchgate.net

Characterization of these iron(III) complexes involves a suite of physicochemical techniques to determine their structure and properties.

Elemental Analysis and Molar Conductance: These methods help confirm the 1:3 stoichiometry of the metal to the ligand. Molar conductance measurements often indicate that the complexes are non-electrolytic in nature. researchgate.net

Infrared (IR) Spectroscopy: IR spectra are crucial for determining how the ligand binds to the iron ion. A key observation is the shift or disappearance of the C=N (azomethine) stretching vibration band from the free ligand upon complexation, which confirms its involvement in coordinating with the iron(III) center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes in solvents like methanol (B129727) provide information about their geometry. The observed d-d transitions are typically characteristic of a distorted octahedral geometry for high-spin Fe(III) complexes. researchgate.netnih.gov

Magnetic Susceptibility: At room temperature, the magnetic moment (μeff) values for these octahedral Fe(III) complexes are generally in the range of 4.5 to 5.3 Bohr magnetons (B.M.), which is consistent with a high-spin d⁵ configuration. researchgate.net

Table 1: Spectroscopic and Magnetic Data for a Representative Iron(III) Hydrazone Complex

TechniqueObservationInference
IR SpectroscopyShift in C=N stretching frequencyCoordination of the azomethine nitrogen to Fe(III) researchgate.net
UV-Vis SpectroscopyBands in the visible region (490–515 nm)d-d transitions suggesting distorted octahedral geometry nih.gov
Magnetic Susceptibilityμeff ≈ 4.5 - 5.3 B.M.High-spin Fe(III) complex researchgate.net

These collective data strongly support the formation of stable, non-electrolytic, octahedral iron(III) complexes where the hydrazone derivative acts as a chelating ligand.

Derivatives of 2',4'-dimethylacetophenone, particularly Schiff bases like hydrazones, function as effective ligands due to the presence of multiple donor atoms. The imine nitrogen (C=N) and, in the case of hydroxyl-substituted acetophenones, the phenolic oxygen are key sites for coordination with metal ions.

The hydrazone ligands derived from acetophenones typically act as bidentate or tridentate ligands. For instance, the hydrazone formed from 2-hydroxy-4,5-dimethylacetophenone coordinates to the iron(III) ion through the phenolic oxygen and the azomethine nitrogen. researchgate.net The disappearance of the phenolic O-H proton signal in the ¹H NMR spectrum of the complex is a clear indicator of deprotonation and subsequent coordination of the oxygen atom. researchgate.net Similarly, the involvement of the imine group in coordination is confirmed by changes in its characteristic signals in both IR and NMR spectra. researchgate.net

The versatility of these ligands allows for the formation of complexes with various transition metals, not just iron. The specific coordination mode and the resulting geometry of the complex depend on the metal ion, the substituents on the ligand, and the reaction conditions. nih.gov This tunability makes 2',4'-dimethylacetophenone derivatives attractive building blocks in the design of coordination compounds with specific electronic and magnetic properties.

Applications in Polymer Chemistry

In polymer chemistry, 2',4'-dimethylacetophenone is primarily recognized for its role as a photoinitiator. cymitquimica.com Photoinitiators are compounds that, upon absorption of light (typically UV radiation), generate reactive species—free radicals or cations—that initiate polymerization. nih.gov

The inclusion of photoinitiators like 2',4'-dimethylacetophenone or its derivatives in a polymer formulation allows for rapid curing or hardening of liquid resins upon exposure to a light source. This process, known as photopolymerization, offers several advantages over traditional thermal polymerization, including energy savings, faster reaction times, and fewer side reactions. nih.gov

Derivatives such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) have been studied for their efficiency in the photopolymerization of methacrylate (B99206) monomers. nih.govresearchgate.net The use of such photoinitiators can lead to polymers with improved properties, such as a higher cross-linking density. nih.gov

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis for compounds like 2',4'-Dimethylacetophenone lies in the development of environmentally benign and efficient methodologies. Current research trajectories are focused on moving away from traditional synthetic pathways that often involve harsh conditions and hazardous reagents.

A promising area of exploration is the use of green media and catalysts. For instance, recent studies have demonstrated the successful synthesis of aromatic ketones using quartz sand as a recyclable solid-phase medium. acs.org This approach allows for reactions to proceed under mild, solvent-free conditions, significantly reducing environmental impact and simplifying product purification. acs.org Investigating the adaptability of such Suzuki–Miyaura coupling reactions for the high-yield synthesis of 2',4'-Dimethylacetophenone from suitable precursors, like benzoic anhydrides and organoboron compounds, presents a compelling research direction. acs.org Both the quartz sand and the catalyst in these systems have shown reusability for multiple cycles, highlighting the method's resource efficiency. acs.org

Furthermore, the principles of green chemistry can be applied by exploring alternative starting materials and reaction pathways. Zeolite-based materials, acting as nanoreactors, have been used for the green synthesis of stilbene (B7821643) derivatives from xylene molecules under mild, room-temperature conditions. researchgate.net Research into whether similar nanoreactor technologies could facilitate the synthesis of 2',4'-Dimethylacetophenone is a valid and exciting prospect. Additionally, developing catalytic systems, such as those using bimetallic iron-ruthenium nanoparticles, for the selective hydrodeoxygenation of related acetophenone (B1666503) derivatives offers a template for creating more sustainable routes that avoid harsh chemicals and improve atom economy. d-nb.info

In-depth Mechanistic Studies of Biological Activities

While 2',4'-Dimethylacetophenone is known to possess certain biological effects, a deep, mechanistic understanding of its interactions at the molecular and cellular level is largely uncharted territory. Future research should pivot towards elucidating these mechanisms to unlock its full potential in fields like agriculture and pharmacology.

Recent studies have identified 2',4'-Dimethylacetophenone as a phytotoxic compound, capable of inhibiting the germination and growth of certain plant species like Lactuca sativa and Allium cepa. mdpi.comnih.gov However, the precise molecular targets and signaling pathways it perturbs remain unknown. Future investigations should aim to uncover these mechanisms. For example, it is known that other acetophenone derivatives and related benzoxazinoids can interfere with mitochondrial electron transport and ATPase activity. nih.gov Determining if 2',4'-Dimethylacetophenone shares these or other mechanisms of action would be a significant advancement.

The broader class of acetophenones exhibits a wide range of biological activities, including nematicidal, herbicidal, anticancer, analgesic, and antioxidant properties. nih.govnih.gov A key open question is the extent to which 2',4'-Dimethylacetophenone shares this activity profile. Systematic screening of this compound against various biological targets, including enzymes, receptors, and pathogens, is warranted. github.io Mechanistic studies on related substituted acetophenones, such as their photoreactivity or reactions with radicals like dibromocarbene, can provide a foundational understanding of how the 2',4'-dimethyl substitution pattern influences its chemical reactivity and, by extension, its biological function. acs.orgjlu.edu.cn

Advanced Material Development using 2',4'-Dimethylacetophenone as a Building Block

The chemical structure of 2',4'-Dimethylacetophenone, featuring a reactive ketone group and a stable aromatic ring, makes it an attractive building block for the synthesis of novel polymers and advanced materials. nih.gov This area of research is ripe for exploration, with potential applications in electronics, coatings, and specialty resins.

One significant avenue for future research is the use of 2',4'-Dimethylacetophenone in the creation of functional polymers. Acetophenone derivatives can be converted into acetophenone enol ester polymers, which can then be transformed into poly(phenylacetylenes). acs.org These types of polymers are known for their interesting electronic and optical properties. Research focused on incorporating the specific 2',4'-dimethyl substitution pattern into polymer backbones could lead to materials with tailored thermal stability, conductivity, or photoluminescent characteristics.

Furthermore, acetophenone-type molecules can act as initiators in polymerization reactions. rsc.org Investigating the efficiency of 2',4'-Dimethylacetophenone as a photoinitiator for various monomers could open up new applications in UV-curable coatings and 3D printing resins. The methyl groups on the aromatic ring could influence the excited-state dynamics and initiation efficiency, a hypothesis that requires detailed spectroscopic and kinetic analysis. rsc.org The general utility of acetophenones as precursors in the synthesis of resins and other polymers suggests that 2',4'-Dimethylacetophenone could be a valuable, yet underutilized, monomer or modifier in materials science. nih.gov

Comprehensive Environmental Impact and Remediation Strategies

Understanding the environmental fate and impact of 2',4'-Dimethylacetophenone is crucial, given its use and potential for release into the ecosystem. As an aromatic ketone, its persistence, transformation, and potential for bioaccumulation require thorough investigation.

The environmental presence of polycyclic aromatic ketones (PAKs) in samples from wood combustion, diesel emissions, and urban air has been documented. acs.org Future research should include targeted monitoring for 2',4'-Dimethylacetophenone in various environmental compartments to assess its prevalence. The atmospheric fate of this compound is another critical area of study. Research on related ketoethers indicates that reactions with hydroxyl (OH) radicals are a primary degradation pathway in the atmosphere. researchgate.net Detailed kinetic and product studies of the reaction between 2',4'-Dimethylacetophenone and atmospheric oxidants would allow for accurate modeling of its atmospheric lifetime and the formation of secondary organic aerosols.

In terms of remediation, bioremediation presents a sustainable approach. Microorganisms like Comamonas testosteroni have shown the ability to degrade a variety of xenobiotic aromatic compounds. mdpi.com Investigating the capability of this and other microbial species or consortia to metabolize 2',4'-Dimethylacetophenone is a key research goal. Such studies should aim to identify the specific catabolic pathways and enzymes involved. However, it is important to note that structural features like aromatic rings can hinder biodegradation. nih.gov Therefore, research into both natural attenuation and engineered bioremediation strategies, potentially through microbiome engineering, will be essential for addressing any environmental contamination. mdpi.com

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate research and development related to 2',4'-Dimethylacetophenone. These computational approaches can be used to predict properties, guide synthesis, and elucidate structure-activity relationships, saving significant time and resources.

A major application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on datasets of related acetophenones and their known biological activities, ML models can predict the potential phytotoxic, antimicrobial, or pharmacological activities of 2',4'-Dimethylacetophenone. nih.govmdpi.com Advanced techniques like deep learning, which can extract features from 3D chemical structures, can build high-performance prediction models for various biological endpoints. nih.govresearchgate.net

ML can also be applied to predict the environmental fate of the compound. Models trained on large datasets of chemical structures and their biodegradability data can forecast whether 2',4'-Dimethylacetophenone is likely to be persistent or readily biodegradable. nih.gov Such models have identified that properties like solubility, molecular weight, and the presence of aromatic rings are critical for biodegradability. nih.gov

Finally, AI and ML can play a role in optimizing synthetic routes. researchgate.net By analyzing vast amounts of reaction data, machine learning algorithms can help identify the optimal conditions (catalyst, solvent, temperature) for synthesizing 2',4'-Dimethylacetophenone with high yield and sustainability, guiding future experimental work in the lab. researchgate.net

Q & A

Q. What are the primary bioactivities reported for 2',4'-Dimethylacetophenone in plant studies?

  • Methodological Answer : Studies highlight phytotoxic effects, where root elongation assays in Cistus ladanifer show concentration-dependent inhibition. At 1 mM, root length reductions of 40–60% are observed in soil-based experiments, necessitating controlled media comparisons (paper vs. soil) to assess environmental relevance .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the phytotoxic effects of 2',4'-Dimethylacetophenone?

  • Methodological Answer : Key variables include:
  • Concentration gradients : Test 0.1–1 mM to identify dose-response thresholds.
  • Growth media : Soil vs. paper matrices yield divergent results; soil amplifies variability in root elongation (e.g., 20–80% variation at 0.5 mM) due to compound adsorption .
  • Endpoint selection : Hypocotyl length is less sensitive than radicle growth, requiring multivariate analysis to resolve confounding factors.

Q. How can researchers resolve contradictions in bioactivity data of 2',4'-Dimethylacetophenone across different studies?

  • Methodological Answer : Discrepancies often arise from media interactions or species-specific responses. For instance, in Cistus ladanifer, soil-mediated experiments show higher phytotoxicity variability (R² = 0.65) compared to paper-based assays (R² = 0.85), suggesting adsorption kinetics or microbial degradation as confounding variables. Cross-validation using isotopic labeling (e.g., ¹⁴C-tracing) can clarify bioavailability .

Q. What role does 2',4'-Dimethylacetophenone play in plant-insect chemical ecology?

  • Methodological Answer : As a volatile organic compound in Juniperus przewalskii, it constitutes ~6% of emitted volatiles, potentially influencing insect behavior. Electrophysiological assays (GC-EAD) with Megastigmus sabinae reveal antennal responses, suggesting a role in host location or avoidance. Field trials with Y-tube olfactometers are recommended to validate ecological interactions .

Q. Are there emerging applications of 2',4'-Dimethylacetophenone in targeted protein degradation studies?

  • Methodological Answer : Preliminary research identifies it as a potential ligand in proteolysis-targeting chimeras (PROTACs), where its ketone group facilitates covalent binding to E3 ubiquitin ligases. Rational design requires optimizing linker chemistry and pharmacokinetic profiling to enhance blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.